{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine
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Overview
Description
{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system with a methyl group at the nitrogen atom and a methanamine group at the fourth position of the pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[2,3-b]pyridine core, followed by functionalization at the desired positions. For instance, a common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions, followed by methylation and introduction of the methanamine group through reductive amination or other suitable methods .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and other electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a modulator of biological pathways and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors involved in disease processes.
Industry: Utilized in the development of new materials, agrochemicals, and other industrial applications.
Mechanism of Action
The mechanism of action of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of fibroblast growth factor receptors (FGFRs), thereby modulating signaling pathways involved in cell proliferation, migration, and survival. The compound’s effects are mediated through binding to the active site of the target protein, leading to inhibition of its activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure but differ in the substituents attached to the pyrrole and pyridine rings.
1-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol: A similar compound with a hydroxyl group at the fifth position instead of a methanamine group.
Uniqueness
{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanamine group at the fourth position of the pyridine ring allows for unique interactions with molecular targets, making it a valuable compound in drug discovery and other scientific research applications .
Properties
IUPAC Name |
(1-methylpyrrolo[2,3-b]pyridin-4-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-12-5-3-8-7(6-10)2-4-11-9(8)12/h2-5H,6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBQVWFZMPPINP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CN=C21)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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